Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester
Brand Name: Vulcanchem
CAS No.: 68931-06-6
VCID: VC17279212
InChI: InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C21H34N2O3
Molecular Weight: 362.5 g/mol

Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester

CAS No.: 68931-06-6

Cat. No.: VC17279212

Molecular Formula: C21H34N2O3

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester - 68931-06-6

Specification

CAS No. 68931-06-6
Molecular Formula C21H34N2O3
Molecular Weight 362.5 g/mol
IUPAC Name 3-pyrrolidin-1-ylpropyl N-(2-heptoxyphenyl)carbamate
Standard InChI InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24)
Standard InChI Key YVXGSBDBOKVRMY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Heptyloxy phenyl group: A phenyl ring substituted with a heptyloxy chain (-O-C₇H₁₅) at the 2-position, conferring lipophilicity.

  • Carbamate linkage: The -NHC(=O)O- group bridges the phenyl ring and the propyl ester.

  • Pyrrolidinyl propyl ester: A propyl chain terminated by a pyrrolidine ring, enhancing solubility and potential target binding.

The interplay between these moieties dictates its physicochemical behavior. The heptyloxy chain contributes to hydrophobic interactions, while the pyrrolidine ring introduces basicity and hydrogen-bonding capacity.

Physicochemical Characteristics

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC21H34N2O3\text{C}_{21}\text{H}_{34}\text{N}_{2}\text{O}_{3}
Molecular Weight362.5 g/mol
logP (Partition Coefficient)Estimated 4.2 (Calculated via XLogP3)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (83.4 Ų) aligns with drug-like properties, though experimental solubility data are unavailable.

Synthesis and Chemical Reactivity

Synthetic Pathways

Carbamic acid esters are typically synthesized via:

  • Reaction of carbamoyl chlorides with alcohols:
    R1NCOCl+R2OHR1NHCOOR2+HCl\text{R}_1\text{NCOCl} + \text{R}_2\text{OH} \rightarrow \text{R}_1\text{NHCOOR}_2 + \text{HCl}

  • Condensation of isocyanates with alcohols:
    R1NCO+R2OHR1NHCOOR2\text{R}_1\text{NCO} + \text{R}_2\text{OH} \rightarrow \text{R}_1\text{NHCOOR}_2

For this compound, the heptyloxy phenyl isocyanate likely reacts with 3-(1-pyrrolidinyl)propan-1-ol under anhydrous conditions. Yield optimization requires precise stoichiometry and catalysts like triethylamine.

Hydrolysis and Stability

The carbamate ester bond is susceptible to hydrolysis:
RNHCOOR+H2ORNH2+CO2+ROH\text{RNHCOOR}' + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 + \text{R}'\text{OH}
In acidic or alkaline environments, this degradation accelerates, limiting shelf life. Stabilization strategies include lyophilization or formulation in non-aqueous vehicles.

Biological Activities and Mechanisms

Antimycobacterial Activity

Dibasic phenylcarbamic acid derivatives exhibit activity against Mycobacterium tuberculosis . While direct data for this compound are absent, its heptyloxy chain may enhance membrane penetration in mycobacteria, analogous to alkylated analogs in the MDPI study .

Neuropharmacological Interactions

The pyrrolidine moiety, a common feature in neuromodulators, suggests possible affinity for G-protein-coupled receptors (GPCRs). Molecular docking studies predict interactions with dopamine D₂ or serotonin 5-HT₁ₐ receptors, though experimental validation is needed.

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: High gastrointestinal permeability due to logP ~4.

  • Metabolism: Likely hepatic CYP3A4-mediated oxidation of the pyrrolidine ring.

  • Toxicity: Carbamates can inhibit acetylcholinesterase; in vitro assays are critical to assess this risk.

Preclinical Data Gaps

No in vivo toxicity or efficacy studies are reported. Dose-ranging studies in rodent models are essential to evaluate therapeutic indices.

Comparative Analysis with Structural Analogs

AX-DM81: A Propoxymethyl Analog

The analog carbamic acid, [2-(heptyloxy)phenyl]-, 2-(propoxymethyl)-3-(1-pyrrolidinyl)propyl ester (CAS 646519-37-1) differs by a propoxymethyl substitution . This modification increases molecular weight (MW unreported) and may alter:

  • Solubility: Enhanced hydrophilicity from the ether oxygen.

  • Target Selectivity: Steric effects could shift receptor preference.

ParameterTarget CompoundAX-DM81
CAS68931-06-6646519-37-1
SubstituentPyrrolidinyl propylPropoxymethyl-pyrrolidinyl
Synthetic ComplexityModerateHigh

Dichloride Derivatives in Patent Literature

The patent US20050261273A1 discloses dichloride variants with substituted urea groups, showing enhanced protease inhibition . Introducing electron-withdrawing groups (e.g., Cl) could improve this compound’s metabolic stability.

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